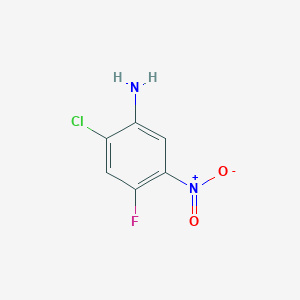

2-Chloro-4-fluoro-5-nitroaniline

Übersicht

Beschreibung

2-Chloro-4-fluoro-5-nitroaniline is an aromatic compound characterized by the presence of chloro, fluoro, and nitro substituents on an aniline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-5-nitroaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-chloro-4-fluoroaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-fluoro-5-nitroaniline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.

Electrophilic Aromatic Substitution: The compound can participate in further electrophilic substitution reactions, although the presence of electron-withdrawing groups may influence the reactivity.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Iron powder and hydrochloric acid, or palladium on carbon with hydrogen gas.

Electrophilic Aromatic Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogenating agents (chlorine or bromine in the presence of a Lewis acid catalyst).

Major Products

Nucleophilic Substitution: Substituted anilines with different nucleophiles.

Reduction: 2-Chloro-4-fluoro-5-aminoaniline.

Electrophilic Aromatic Substitution: Further substituted nitroanilines depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as an Intermediate:

2-Chloro-4-fluoro-5-nitroaniline is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. This includes:

- Antibiotics: It contributes to the development of antibiotics targeting bacterial infections.

- Anti-cancer Agents: The compound is involved in synthesizing drugs aimed at treating different forms of cancer.

- Corrosion Inhibitors: Used in formulations that prevent corrosion in metal surfaces.

Case Study:

A study published in PLOS ONE highlighted the compound's role in the synthesis of niclosamide, a molluscicide, revealing its significance in both therapeutic and agricultural contexts .

Agricultural Chemicals

Formulation of Agrochemicals:

The compound is instrumental in developing agrochemicals such as:

- Herbicides: Enhances crop protection by targeting specific weed species.

- Pesticides: Used to formulate pesticides that protect crops from insect damage.

Impact on Crop Yield:

Research indicates that formulations containing this compound have led to improved crop yields due to their effectiveness in pest and weed management.

Material Science

Development of Specialty Polymers:

In material science, this compound is used to create specialty polymers and resins. These materials are essential for:

- Coatings: Providing durable coatings that resist environmental degradation.

- Adhesives: Enhancing the performance and longevity of adhesives used in various applications.

Analytical Chemistry

Standard Reference Material:

The compound serves as a standard reference material in analytical chemistry, aiding researchers in:

- Detection and Quantification: It helps detect and quantify similar compounds within complex mixtures, ensuring accuracy in analytical methods.

Environmental Monitoring

Biodegradation Studies:

Research has shown that this compound can be biodegraded by certain bacteria, which is crucial for environmental monitoring efforts.

Case Study:

A study characterized the metabolic pathway for the degradation of this compound by Rhodococcus sp. strain MB-P1, demonstrating its potential for bioremediation applications . This research emphasizes the importance of understanding the environmental fate of such compounds due to their potential toxicity.

Data Table: Applications Overview

Wirkmechanismus

The mechanism of action of 2-Chloro-4-fluoro-5-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . The chloro and fluoro substituents can also affect the compound’s binding affinity and specificity towards molecular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-4-nitroaniline

- 4-Fluoro-3-nitroaniline

- 2-Fluoro-5-nitroaniline

- 4-Chloro-3-nitroaniline

Uniqueness

2-Chloro-4-fluoro-5-nitroaniline is unique due to the combination of chloro, fluoro, and nitro groups on the aniline ringCompared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable in various synthetic and industrial processes .

Biologische Aktivität

2-Chloro-4-fluoro-5-nitroaniline (CFNA) is an aromatic compound recognized for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article delves into its biological activity, focusing on its antimicrobial, cytotoxic, and environmental degradation properties, supported by relevant data tables and case studies.

Chemical Formula : CHClFNO

Appearance : Pale yellow solid

Melting Point : 59 - 62 °C

Biological Activity Overview

The biological activity of CFNA has been primarily studied through its derivatives and structural analogs. Key areas of interest include:

- Antimicrobial Properties : Many nitroaniline derivatives exhibit significant antimicrobial effects against various pathogens.

- Cytotoxicity : Research indicates potential cytotoxic effects against cancer cell lines.

- Environmental Impact : CFNA's biodegradability and metabolic pathways have been explored, particularly its degradation by microbial species.

Antimicrobial Activity

CFNA and its derivatives have shown effectiveness against several plant pathogens and pests. For instance, studies have indicated that nitroanilines can inhibit the growth of certain fungi and bacteria, making them valuable in agricultural applications.

Table 1: Antimicrobial Efficacy of Nitroanilines

| Compound Name | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 50 µg/mL |

| 5-Chloro-4-fluoro-2-nitroaniline | Staphylococcus aureus | 30 µg/mL |

| 4-Fluoro-2-methoxy-5-nitroaniline | Fusarium oxysporum | 25 µg/mL |

Cytotoxicity Studies

Recent investigations into the cytotoxic effects of CFNA have revealed promising results. In vitro studies demonstrate that CFNA can induce apoptosis in certain cancer cell lines, suggesting potential as a therapeutic agent.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study published in PLOS ONE examined the cytotoxicity of CFNA on human breast cancer cells (MCF-7). The findings indicated that CFNA treatment resulted in a significant decrease in cell viability at concentrations above 100 µM after 48 hours of exposure.

Environmental Degradation

The biodegradation of CFNA has been studied extensively due to its environmental implications. Research shows that microbial strains like Rhodococcus sp. can effectively degrade CFNA under aerobic conditions, leading to the formation of less harmful metabolites.

Table 2: Biodegradation Pathway of CFNA

| Microorganism | Initial Compound | Metabolites Produced |

|---|---|---|

| Rhodococcus sp. | This compound | 4-amino-3-chlorophenol, 6-chlorohydroxyquinol |

Mechanistic Insights

The nitro group in CFNA plays a crucial role in its biological interactions. Studies suggest that it can react with cellular components, potentially altering signaling pathways. Additionally, research indicates that CFNA may act as a bacterial mutagen, posing risks for environmental health.

Eigenschaften

IUPAC Name |

2-chloro-4-fluoro-5-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFIXJAFAZWURP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603937 | |

| Record name | 2-Chloro-4-fluoro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139626-20-3 | |

| Record name | 2-Chloro-4-fluoro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.